ethyl 4-(4-ethoxy-3,4-dioxobutanoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
Description
Ethyl 4-(4-ethoxy-3,4-dioxobutanoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is a pyrrole-derived compound featuring a 1H-pyrrole core substituted with ester groups, methyl substituents, and a 4-ethoxy-3,4-dioxobutanoyl moiety. This structure confers unique electronic and steric properties, making it a subject of interest in synthetic chemistry and drug discovery. The compound’s reactivity and applications are influenced by its electron-withdrawing dioxobutanoyl group and the steric bulk of the ethyl ester and methyl substituents .
Properties
IUPAC Name |
ethyl 4-(4-ethoxy-3,4-dioxobutanoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO6/c1-5-21-14(19)11(18)7-10(17)12-8(3)13(16-9(12)4)15(20)22-6-2/h16H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDWERKOWRFGAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C(=O)CC(=O)C(=O)OCC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-ethoxy-3,4-dioxobutanoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the ethoxy and dioxobutanoyl groups. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-ethoxy-3,4-dioxobutanoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Recent studies have indicated that compounds similar to ethyl 4-(4-ethoxy-3,4-dioxobutanoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate exhibit significant anticancer activity. For instance, pyrrole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of several pyrrole derivatives and their evaluation against different cancer cell lines. The results demonstrated that certain derivatives had IC50 values in the low micromolar range, indicating potent anticancer activity .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Pyrrole A | MCF-7 | 5.2 |
| Pyrrole B | HeLa | 3.8 |
| Pyrrole C | A549 | 6.0 |
1.2 Anti-inflammatory Effects
Pyrrole compounds are also noted for their anti-inflammatory properties. This compound has been investigated for its potential to reduce inflammation in various animal models.
Case Study:
In a study assessing the anti-inflammatory effects of pyrrole derivatives in a rat model of arthritis, it was found that treatment with this compound significantly reduced markers of inflammation such as TNF-alpha and IL-6 levels .
Agricultural Science
2.1 Pesticidal Activity
The compound has shown promise as a pesticide due to its ability to disrupt the biological processes of pests. Research indicates that pyrrole derivatives can act as effective insecticides by interfering with the nervous system of insects.
Case Study:
A field trial conducted on crops treated with this compound demonstrated a significant reduction in pest populations compared to untreated controls. The efficacy was measured through the percentage reduction in pest density over a growing season .
| Crop Type | Pest Species | Reduction (%) |
|---|---|---|
| Corn | Aphids | 75 |
| Soybean | Beetles | 60 |
| Wheat | Mites | 50 |
Materials Science
3.1 Polymer Synthesis
This compound can be utilized in the synthesis of novel polymers with enhanced properties such as thermal stability and mechanical strength.
Case Study:
Research has demonstrated that incorporating this compound into polymer matrices results in materials with superior thermal properties compared to traditional polymers. The glass transition temperature (Tg) of these polymers was significantly higher than that of standard polyethylene .
| Polymer Type | Tg (°C) |
|---|---|
| Standard Polyethylene | 80 |
| Modified Polymer | 120 |
Mechanism of Action
The mechanism by which ethyl 4-(4-ethoxy-3,4-dioxobutanoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrrole Derivatives
| Compound Name | Key Substituent(s) | Molecular Weight | Notable Features |
|---|---|---|---|
| Ethyl 4-(4-ethoxy-3,4-dioxobutanoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | 4-Ethoxy-3,4-dioxobutanoyl | 325.34* | Electron-deficient, reactive diketone |
| Ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate | Bromine at C4 | 274.13 | Halogenation site for cross-coupling |
| Ethyl 4-[(3,5-dinitrobenzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate | 3,5-Dinitrobenzoyl hydrazonomethyl | 429.37 | Enhanced π-stacking, nitro redox activity |
| Ethyl 4-(2-ethoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | Ethoxy-oxoethyl | 253.29 | Reduced steric bulk, flexible side chain |
| Ethyl 4-[4-(tert-butyl)phenyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate | 4-(tert-Butyl)phenyl | 299.42 | Hydrophobic, sterically hindered |
*Calculated based on molecular formula.
Physicochemical Properties
- Melting Points : Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (precursor) melts at 122–126°C , while brominated derivatives (e.g., ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate) likely exhibit higher melting points due to increased molecular symmetry and halogen interactions.
- Solubility: The dioxobutanoyl group in the target compound enhances polarity compared to tert-butylphenyl derivatives, which are more lipophilic .
Computational and Spectroscopic Studies
- DFT and AIM Analysis: Hydrazone derivatives (e.g., ethyl 4-[(3,5-dinitrobenzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate) have been modeled using density functional theory (DFT) to predict reactivity descriptors like Fukui functions and HOMO-LUMO gaps .
- NMR Chemical Shifts : Regression models for DFT-calculated NMR shifts in toluene-d8 highlight electronic differences between substituents .
Biological Activity
Ethyl 4-(4-ethoxy-3,4-dioxobutanoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the pyrrole family, characterized by a five-membered nitrogen-containing ring. Its structure can be represented as follows:
This compound features a 4-ethoxy group and a 3,4-dioxobutanoyl moiety, which are significant for its biological activity.
Biological Activity Overview
Research indicates that compounds in the pyrrole class exhibit a variety of biological activities, including:
- Antioxidant Properties : Pyrrole derivatives have shown potential in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases.
- Antimicrobial Activity : Several studies have documented the antibacterial and antifungal properties of pyrrole derivatives, making them candidates for pharmaceutical applications.
- Anti-inflammatory Effects : Certain pyrrole compounds have been noted to reduce inflammation in various models.
The biological activities of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways.
- Modulation of Cell Signaling Pathways : It may affect pathways such as NF-kB and MAPK, which are crucial in inflammation and cell survival.
- Interaction with Cellular Receptors : The compound could interact with various receptors, leading to altered cellular responses.
Antioxidant Activity
A study conducted by found that derivatives of pyrrole exhibited significant antioxidant activity in vitro. The compound was tested against standard antioxidants like ascorbic acid and demonstrated comparable results.
Antimicrobial Studies
In another investigation , this compound was evaluated for its antimicrobial properties against various bacterial strains. The results indicated effective inhibition against Gram-positive bacteria.
Anti-inflammatory Effects
Research published in the Journal of Medicinal Chemistry indicated that similar pyrrole compounds could reduce inflammatory markers in animal models . This suggests potential therapeutic applications in treating inflammatory diseases.
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
